tert-butyl3-amino-2-(tert-butoxy)propanoatehydrochloride
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Overview
Description
tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride: is a chemical compound with the molecular formula C11H23NO3·HCl. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Biochemical Pathways
Without specific knowledge of the compound’s targets and mode of action, it’s challenging to accurately summarize the biochemical pathways that this compound might affect .
Pharmacokinetics
Some general properties of the compound can be inferred from its structure . It has a molecular weight of 217.30500, a density of 0.969g/cm3, and a boiling point of 283.8ºC at 760 mmHg . These properties may influence its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of Tert-butyl 3-amino-2-[(2-methylpropan-2-yl)oxy]propanoate hydrochloride’s action are currently unknown due to the lack of research on this compound .
Action Environment
Like all chemical compounds, factors such as temperature, ph, and the presence of other compounds could potentially influence its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride typically involves the reaction of tert-butyl 3-amino-2-(tert-butoxy)propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in various organic reactions to study reaction mechanisms and pathways .
Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It serves as a substrate in enzymatic reactions and helps in understanding the biochemical pathways .
Medicine: In medicine, tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride is used in the development of pharmaceutical compounds. It is studied for its potential therapeutic effects and its role in drug delivery systems .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various products, including coatings and adhesives .
Comparison with Similar Compounds
- tert-butyl 3-amino-2-(tert-butoxy)propanoate
- tert-butyl 3-amino-2-(tert-butoxy)propanoate sulfate
- tert-butyl 3-amino-2-(tert-butoxy)propanoate nitrate
Uniqueness: tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride is unique due to its specific chemical structure and properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 3-amino-2-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-8(7-12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIBKECOGZAIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(CN)C(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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